Benzenesulfonamide, 2,2'-diselenobis[N-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonamide, 2,2’-diselenobis[N-methyl- is a compound that belongs to the class of organoselenium compounds It is characterized by the presence of selenium atoms in its structure, which imparts unique chemical and biological properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 2,2’-diselenobis[N-methyl- typically involves the reaction of benzenesulfonamide derivatives with selenium-containing reagents. One common method includes the use of diselenides as the selenium source. The reaction conditions often involve the use of solvents such as methanol or ethanol, and the reaction is carried out under controlled temperature and pressure to ensure the desired product formation .
Industrial Production Methods
Industrial production of Benzenesulfonamide, 2,2’-diselenobis[N-methyl- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reactions are conducted in large reactors with precise control over reaction parameters to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonamide, 2,2’-diselenobis[N-methyl- undergoes various types of chemical reactions, including:
Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The sulfonamide group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions include selenoxides, selenones, selenides, and substituted sulfonamides. These products retain the unique properties of the parent compound and can be further utilized in various applications .
Wissenschaftliche Forschungsanwendungen
Benzenesulfonamide, 2,2’-diselenobis[N-methyl- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as an antioxidant and its ability to modulate biological pathways involving selenium.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of dyes, photochemicals, and disinfectants.
Wirkmechanismus
The mechanism of action of Benzenesulfonamide, 2,2’-diselenobis[N-methyl- involves its interaction with molecular targets such as enzymes and proteins. The selenium atoms in the compound can form covalent bonds with thiol groups in proteins, leading to modulation of their activity. This interaction can result in the inhibition of enzymes such as carbonic anhydrase, which is involved in various physiological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Benzenesulfonamide, 2,2’-diselenobis[N-methyl- include:
- Benzenesulfonamide
- Benzenesulfonamide, 2-methyl-
- Benzenesulfonamide, 2,2’-diselenobis[N-(1,1-dimethylethyl)-
Uniqueness
The uniqueness of Benzenesulfonamide, 2,2’-diselenobis[N-methyl- lies in its selenium content, which imparts distinct chemical and biological properties compared to other sulfonamide derivatives.
Eigenschaften
CAS-Nummer |
199605-34-0 |
---|---|
Molekularformel |
C14H16N2O4S2Se2 |
Molekulargewicht |
498.4 g/mol |
IUPAC-Name |
N-methyl-2-[[2-(methylsulfamoyl)phenyl]diselanyl]benzenesulfonamide |
InChI |
InChI=1S/C14H16N2O4S2Se2/c1-15-21(17,18)11-7-3-5-9-13(11)23-24-14-10-6-4-8-12(14)22(19,20)16-2/h3-10,15-16H,1-2H3 |
InChI-Schlüssel |
CGNYZVGWMLCIRP-UHFFFAOYSA-N |
Kanonische SMILES |
CNS(=O)(=O)C1=CC=CC=C1[Se][Se]C2=CC=CC=C2S(=O)(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.